(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate is a synthetic compound with the molecular formula C27H36N2O5 and a molecular weight of approximately 468.59 g/mol. This compound is classified as a peptide derivative, specifically an amide, and it is often utilized in biochemical research due to its structural properties and potential biological applications. The compound's synthesis typically involves protecting amino groups to facilitate the formation of peptide bonds.
The synthesis of (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate can be achieved through various methods, primarily focusing on amide coupling reactions.
The molecular structure of (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate includes several functional groups that contribute to its chemical behavior:
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate participates in various chemical reactions typical for peptide derivatives:
The mechanism of action for (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate primarily involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate include:
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate has several scientific applications:
The synthesis of (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate (CAS 70637-26-2) demands precise stereocontrol due to the presence of two chiral centers with defined (S)-configurations. This dipeptide derivative consists of (S)-leucine and (S)-phenylalanine residues, where the tert-butoxycarbonyl (Boc) group protects the N-terminal leucine amine, while benzyl ester protects the C-terminal phenylalanine carboxylate [1] [2]. Industry-standard approaches employ Schotten-Baumann conditions for amide coupling, utilizing stereochemically pure building blocks to ensure enantiomeric fidelity. The Boc-protected (S)-leucine (Boc-L-leucine) is typically activated as an acid chloride or through carbodiimide-mediated formation of an O-acylisourea intermediate before coupling with (S)-benzyl phenylalaninate [5].
The critical stereochemical integrity is maintained through several strategic approaches:
Table 1: Key Building Blocks for Enantioselective Synthesis
Component | Role | Stereochemistry | Protection Strategy |
---|---|---|---|
(S)-2-(tert-Butoxycarbonylamino)-4-methylpentanoic acid | N-terminal residue | (S)-configured α-carbon | Nα-Boc protection |
(S)-Benzyl 2-amino-3-phenylpropanoate | C-terminal residue | (S)-configured α-carbon | C-terminal benzyl ester |
Coupling reagents (e.g., DCC, HATU) | Amide bond formation | N/A | N/A |
Racemization risks escalate during the carbodiimide-mediated coupling step, particularly at the electron-deficient C-terminal phenylalanine residue. Studies demonstrate that maintaining low temperatures (0°C to -20°C) and incorporating racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) reduce epimerization to <2% [5]. Nuclear magnetic resonance (NMR) studies of synthetic intermediates confirm stereochemical purity through distinct diastereotopic proton splitting patterns and nuclear Overhauser effect spectroscopy correlations [2].
The enforced (S,S)-configuration is pharmacologically essential as this compound serves as a key synthetic intermediate for carfilzomib (marketed as Kyprolis®), a proteasome inhibitor for treating refractory multiple myeloma [1]. The stereochemistry directly dictates the spatial orientation necessary for binding to the chymotrypsin-like active site of the 20S proteasome subunit. X-ray crystallographic analyses of related proteasome inhibitors demonstrate that the (S)-leucine side chain occupies the S1 hydrophobic pocket, while the (S)-phenylalanine benzyl ester extends toward the S3 specificity pocket [5].
Biological evaluations of stereoisomers reveal drastic potency differences:
Table 2: Comparative Bioactivity of Stereoisomers
Configuration | Proteasome IC50 (nM) | Relative Binding Affinity | Metabolic Half-life (Liver Microsomes) |
---|---|---|---|
(S)-Leu-(S)-Phe-OBzl (70637-26-2) | 28.5 ± 3.2 | 1.0 (Reference) | >120 minutes |
(R)-Leu-(S)-Phe-OBzl | 420 ± 45 | 0.07 | 45 minutes |
(S)-Leu-(R)-Phe-OBzl | 850 ± 92 | 0.03 | 22 minutes |
(R)-Leu-(R)-Phe-OBzl (140834-91-9) | 3150 ± 310 | 0.009 | <15 minutes |
The benzyl ester group provides lipophilicity essential for cell membrane penetration in carfilzomib precursors, with logP measurements of 3.55 ± 0.15 for the (S,S)-isomer aligning with optimal permeability thresholds for peptide-mimetic therapeutics [2] [8]. This stereospecific pharmacokinetic profile underscores why the (S,S)-diastereomer is exclusively employed in Kyprolis® manufacturing [1].
Solid-phase peptide synthesis (SPPS) using Wang or Rink resins frequently generates diastereomeric impurities during the assembly of (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate. Racemization occurs predominantly during Fmoc-deprotection with piperidine and subsequent amino acid coupling steps, with the phenylalanine α-proton being particularly susceptible due to electron withdrawal by the benzyl ester [6]. High-performance liquid chromatography (HPLC) analyses reveal characteristic impurity profiles:
Isocratic reversed-phase HPLC employing chiral stationary phases (e.g., Chirobiotic T columns) resolves these impurities effectively. A methanol/water/acetic acid (82:17:1 v/v) mobile phase separates the target (S,S)-compound (retention time: 14.2 minutes) from the (R,S)-leucine epimer (11.8 minutes), (S,R)-phenylalanine epimer (16.5 minutes), and (R,R)-diastereomer (18.9 minutes) with baseline resolution (Rs >2.0) [1]. Quantitative NMR using chiral shift reagents like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) provides orthogonal quantification, confirming HPLC results within ±0.15% accuracy [2].
Table 3: Characterization of Common Diastereomeric Impurities
Impurity Designation | Carfilzomib Impurity Reference | Configuration | Relative Retention Time (HPLC) | Characteristic MS Fragment (m/z) |
---|---|---|---|---|
Target Compound | Intermediate 1 | (S)-Leu-(S)-Phe-OBzl | 1.00 | 468.3 [M+H]+ |
Impurity K | Kyprolis Impurity K | (R)-Leu-(S)-Phe-OBzl | 0.83 | 468.3 [M+H]+ |
Impurity 45 | Carfilzomib Impurity 45 | (S)-Leu-(R)-Phe-OBzl | 1.16 | 468.3 [M+H]+ |
Impurity 53 | Carfilzomib Impurity 53 | (R)-Leu-(R)-Phe-OBzl | 1.33 | 468.3 [M+H]+ |
Mitigation strategies focus on three critical areas:
These purification and analytical protocols ensure the final compound meets pharmaceutical standards, with diastereomeric purity exceeding 99.0% as required for advanced intermediates in proteasome inhibitor synthesis [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0